N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE
Overview
Description
N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE is a synthetic organic compound characterized by the presence of two fluorophenyl groups attached to a benzene-1,2-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE typically involves the reaction of 4-fluorobenzylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product through a series of steps involving heating and purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N1N2-BIS[(4-CHLOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE
- N1N2-BIS[(4-BROMOPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE
- N1N2-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE
Uniqueness
N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE is unique due to the presence of fluorine atoms in the phenyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
1-N,2-N-bis[(4-fluorophenyl)methyl]benzene-1,2-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O2/c23-17-9-5-15(6-10-17)13-25-21(27)19-3-1-2-4-20(19)22(28)26-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTSNUIPHCVNSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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